3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-4-methylaminopyrimidine with nitrous acid, followed by catalytic reduction using palladium on magnesium oxide . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Catalytic reduction can be performed using palladium on magnesium oxide.
Substitution: The compound can undergo substitution reactions, particularly at the triazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid, palladium on magnesium oxide, and dibenzoylacetylene . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
Scientific Research Applications
3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied for its potential anti-cancer properties. Quantitative structure–activity relationship (QSAR) studies have been performed to predict its anti-gastric cancer effects . Additionally, this compound has applications in the development of novel drugs and therapeutic agents due to its unique chemical structure and reactivity .
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and proteins involved in cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but initial studies suggest significant potential in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Similar in structure but lacks the 2-oxopropyl group.
3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Similar in structure but has a phenyl group instead of a 3-methylphenyl group.
Uniqueness
3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential anti-cancer activity and ability to undergo various chemical reactions make it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(3-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-4-3-5-11(6-9)19-13-12(16-17-19)14(21)18(8-15-13)7-10(2)20/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMMKORJGYDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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